molecular formula C6H11ClO3 B1631337 1-Chloroethyl Isopropyl Carbonate CAS No. 98298-66-9

1-Chloroethyl Isopropyl Carbonate

Cat. No. B1631337
CAS RN: 98298-66-9
M. Wt: 166.6 g/mol
InChI Key: XPTPAIJDVFQPJT-UHFFFAOYSA-N
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Description

1-Chloroethyl Isopropyl Carbonate is a clear liquid . It is used as an intermediate in the synthesis of Cefpodoxime Proxetil-d7, an antibacterial .


Molecular Structure Analysis

The molecular formula of this compound is C6H11ClO3 .


Physical And Chemical Properties Analysis

This compound has a density of 1.085 g/cm3 at 20 °C, a boiling point of 170 °C/105Pa, and a melting point of -80 °C . It is soluble in common organic solvents such as toluene, acetone, and THF, but it is not soluble in water .

Scientific Research Applications

Polycondensation and Synthesis of Polyethers

  • Isopropyl and tert-butyl propargyl carbonates, including compounds similar to 1-Chloroethyl Isopropyl Carbonate, have been investigated as monomers in the synthesis of high-molecular-weight polyethers through Pd(0)-catalyzed polycondensation with bisphenols. This process has been shown to be more effective with bulkier ester groups, leading to higher yields and molecular weights of the resulting polyethers (Nishino, Nishioka, & Koizumi, 2012).

Applications in Organic Synthesis

  • In organic synthesis, this compound and similar compounds have been utilized in the preparation of thio- and isothiocyanate substituted carbonates and carbamates. These reactions involve alkyl 1-chloroethyl carbonates and produce derivatives with potential applications in various chemical syntheses (Riondel, Caubére, Senet, & Lécolier, 1988).

Bioengineering and Cell Detachment

  • In bioengineering, related compounds like poly(N-isopropyl acrylamide) have been used for the nondestructive release of biological cells and proteins. This application is critical in studies involving the extracellular matrix, cell sheet engineering, tumorlike spheroids, and individual cell manipulation (Cooperstein & Canavan, 2010).

Chemical Oxidation Studies

  • Studies on the kinetics and products of oxidation involving isopropyl-dioxolane derivatives have shown that compounds like this compound can undergo specific reactions with oxidizing agents like chlorine dioxide, leading to products like hydroxyethyl isobutyrate. Such reactions are significant in understanding the chemical behavior of these compounds under oxidative conditions (Abushakhmina et al., 2000).

Nanocomposite Material Research

  • In the field of materials science, studies have explored the effects of modifiers like nonionic compounds on the crystallization and impact energy of polypropylene/CaCO3 nanocomposites. While not directly involving this compound, these studies provide insights into the broader context of carbonate chemistry in material science applications (Zhang, Yu, Xie, & Mai, 2004).

Safety and Hazards

1-Chloroethyl Isopropyl Carbonate is a flammable liquid and vapor. It causes severe skin burns and eye damage . When handling, it is recommended to use approved safety eyewear, chemically resistant gloves, and protective laboratory clothing .

properties

IUPAC Name

1-chloroethyl propan-2-yl carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11ClO3/c1-4(2)9-6(8)10-5(3)7/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPTPAIJDVFQPJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC(=O)OC(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60472769
Record name 1-Chloroethyl 1-methylethyl carbonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

98298-66-9
Record name 1-Chloroethyl 1-methylethyl carbonate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=98298-66-9
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Chloroethyl 1-methylethyl carbonate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Carbonic acid, 1-chloroethyl 1-methylethyl ester
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Synthesis routes and methods I

Procedure details

To a solution of 2-propanol (2.66 mL, 34.97 mmol) and pyridine (3.39 mL, 41.96 mmol), pre-cooled in a dry-ice/acetone bath was slowly added 1-chloroethyl chloroformate. The resulting mixture was allowed to slowly warm to 25° C. overnight, with stirring. After concentration under reduced pressure the mixture was dissolved in ethyl acetate. The organic layer was washed with brine, dried over sodium sulfate, filtered and concentrated under reduced pressure to give 1-chloroethyl isopropyl carbonate as a pink/orange oil (5.11 g, 88% yield).
Quantity
2.66 mL
Type
reactant
Reaction Step One
Quantity
3.39 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In a manner similar to the method described in Example 3, 1-chloroethyl chloroformate (Oakwood Products, 1.99 g, 1.5 mL, 13.9 mmol) was reacted with 2-propanol (785 mg, 1 mL, 13.0 mmol) and pyridine (1.27 g, 1.3 mL, 16.1 mmol) in methylene chloride (11 mL) at room temperature for 4 h to give 1-chloroethyl isopropyl carbonate. A portion of 1-chloroethyl isopropyl carbonate (221.6 mg, 1.33 mmol) was then reacted with chiral 4-((2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxamido)-3-methoxybenzoic acid (150.3 mg, 244 μmol) in the presence of cesium carbonate (478 mg, 1.47 mmol) in dimethylformamide (5 mL) overnight to give, after flash chromatography purification (hexane/ethyl acetate, 80/20 to 20/80), 1-(isopropoxycarbonyloxy)ethyl 4-((2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-neopentylpyrrolidine-2-carboxamido)-3-methoxybenzoate (134.4 mg, 73% yield). MS (ES+) m/z calcd. for C37H40Cl2F2N3O7: [(M+H)+]: 746, found: 746
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two
Quantity
1.3 mL
Type
reactant
Reaction Step Two
Quantity
11 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a solution of 1-chloroethyl carbonochloridate (10 g, 69.9 mmol) in DCM (200 mL) was added a solution of isopropanol (5.9 mL, 76.9 mmol) and pyridine (6.75 mL, 83.9 mmol) in DCM (50 mL) at −20° C. The reaction was stirred at 0° C. for 2 h, then at rt for another 2 h. The mixture was washed with 1N HCl solution (250 mL×2), followed by brine (250 mL). The organic phase was dried over anhydrous Na2SO4 and concentrated in vacuo to give the title compound as colorless oil (9.6 g, 82.4%). The product was used in the next step without further purification. The title compound was characterized by 1H NMR as shown below:
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step One
Quantity
6.75 mL
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
82.4%

Synthesis routes and methods IV

Procedure details

0.66 g of isopropanol was added to 1.43 g of 1-chloroethyl chloroformate, and the solution was cooled to 0° C. in an ice-water bath. The mixture of 0.84 g of pyridine and 10 ml ethyl ether was added dropwise into the solution. The solution was reacted for 1 hour at that temperature, following 4 hours at room temperature. The reaction was stopped and the mixture was filtered, and the filtrate was washed respectively with 10% hydrochloric acid and water once. The organic phase was dried and concentrated to give 1.461 g of a light yellow liquid 1-chloroethyl isopropyl carbonate with a yield of 87.7%. The crude was directly used in the next reaction without purification.
Quantity
0.66 g
Type
reactant
Reaction Step One
Quantity
1.43 g
Type
reactant
Reaction Step One
Quantity
0.84 g
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two
Yield
87.7%

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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